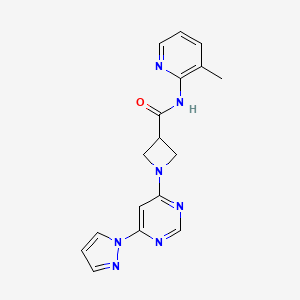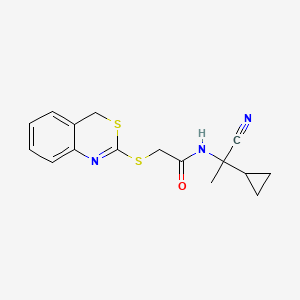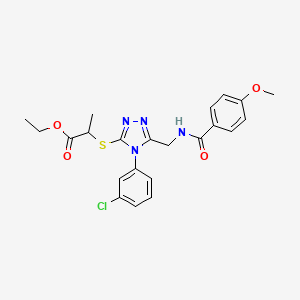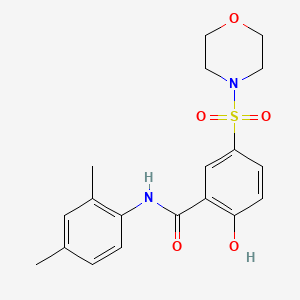
4-(tert-butyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(tert-butyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” appears to contain several functional groups including a tert-butyl group, a benzenesulfonamide group, and a tetrahydropyran group with a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The benzenesulfonamide group would likely contribute to the compound’s polarity, while the tert-butyl group would likely make the compound more hydrophobic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a hydroxyl group could potentially make the compound capable of forming hydrogen bonds, which could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Stability
Sulfonamide-substituted iron phthalocyanines, incorporating 4-tert-butylbenzenesulfonamide, demonstrate remarkable stability under oxidative conditions. These compounds are crucial for designing potential oxidation catalysts, showing efficacy in the oxidation of olefins like cyclohexene and styrene, leading to significant products such as allylic ketones and benzaldehyde, respectively (Umit Işci et al., 2014).
Bioactivity and Antimicrobial Properties
Sulfonamide derivatives have been explored for their cytotoxicity and tumor specificity. Certain derivatives exhibit promising cytotoxic activities, crucial for anti-tumor studies, and potent inhibition of carbonic anhydrase enzymes, highlighting their therapeutic potential (H. Gul et al., 2016). Furthermore, the synthesis and bioevaluation of new sulfonamides have identified compounds with significant cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes, suggesting their applicability in further pharmaceutical research (H. Gul et al., 2017).
Chemical Nucleases and Metal Complexation
Sulfonamides derived from 2-picolylamine, including modifications with tert-butyl groups, form complexes with Cu(II) salts. These complexes exhibit potential as chemical nucleases, catalyzing reactions in the presence of ascorbate/H2O2. The generation of reactive oxygen species indicates their utility in biochemical applications (B. Macías et al., 2006).
Synthesis and Structural Insights
The synthesis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide showcases the extensive π–π interactions and the potential for hydrogen bonding, reflecting on the compound's stability and reactivity. Such structural characteristics are vital for understanding the compound's interactions in various chemical and biological contexts (K. Balu & R. Gopalan, 2013).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-15(2,3)13-4-6-14(7-5-13)22(19,20)17-12-16(18)8-10-21-11-9-16/h4-7,17-18H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJKCLKWQMNZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(chloromethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2703951.png)
![N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2703952.png)

![2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2703957.png)

![[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2703960.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2703964.png)

![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2703970.png)
![N-(4-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2703971.png)
![5-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2703972.png)
![3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2703973.png)